molecular formula C9H12N2O B13789921 N-Hydroxy-2-M-tolyl-acetamidine

N-Hydroxy-2-M-tolyl-acetamidine

Cat. No.: B13789921
M. Wt: 164.20 g/mol
InChI Key: PUBSVUGAWXVFMA-UHFFFAOYSA-N
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Description

N-Hydroxy-2-M-tolyl-acetamidine is a chemical compound with the molecular formula C9H12N2O It is known for its unique structure, which includes a hydroxy group attached to an amidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-M-tolyl-acetamidine typically involves the reaction of 2-M-tolyl-acetamidoxime with appropriate reagents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride and a base to form the amidoxime, followed by further reaction to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-M-tolyl-acetamidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amidine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

N-Hydroxy-2-M-tolyl-acetamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-M-tolyl-acetamidine involves its interaction with specific molecular targets. The hydroxy group and amidine moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-O-Tolyl-Acetamidine
  • N-Hydroxy-2-Methoxy-N-(3-Methylphenyl)Benzamide
  • N-Hydroxy-2-(3-Methyl-4-(2-Methylpropyl)Phenyl)Sulfanylacetamide

Uniqueness

N-Hydroxy-2-M-tolyl-acetamidine is unique due to its specific structure, which includes a hydroxy group attached to an amidine moiety. This structural feature imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-2-(3-methylphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

PUBSVUGAWXVFMA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C/C(=N\O)/N

Canonical SMILES

CC1=CC(=CC=C1)CC(=NO)N

Origin of Product

United States

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